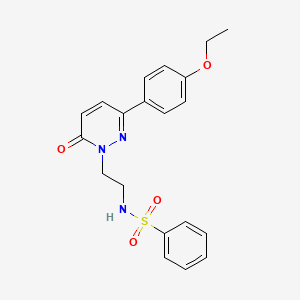

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-ethoxyphenyl group and linked via an ethyl chain to a benzenesulfonamide moiety. Its structure combines a polar sulfonamide group with hydrophobic aromatic rings, suggesting balanced solubility and target-binding capabilities.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-2-27-17-10-8-16(9-11-17)19-12-13-20(24)23(22-19)15-14-21-28(25,26)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQVIXTILDSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide generally involves the following steps:

Step 1: Preparation of 4-ethoxyaniline

Reacting 4-ethoxyaniline with ethyl bromide in the presence of a base to introduce the ethoxy group.

Step 2: Formation of the pyridazinone ring

Cyclizing the intermediate with hydrazine hydrate to form the 6-oxopyridazin-1(6H)-yl moiety.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions:

Oxidation: : The ethoxy group can be oxidized under strong oxidizing conditions.

Reduction: : The pyridazinone ring can be reduced to yield dihydropyridazinone derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Hydrolysis: : The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: : Bromine or chlorine for halogenation; sulfuric acid for nitration.

Hydrolysis Conditions: : Aqueous acids or bases, typically under reflux.

Major Products Formed

Oxidation Products: : Formation of carboxylic acid derivatives from the ethoxy group.

Reduction Products: : Formation of dihydropyridazinones.

Substitution Products: : Halogenated or nitrated derivatives on the aromatic rings.

Hydrolysis Products: : Benzenesulfonic acid and corresponding amines.

Scientific Research Applications

In Chemistry

This compound serves as an intermediate for synthesizing more complex molecules, especially in the development of novel catalysts and polymer additives.

In Biology

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable tool in biological research.

In Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly targeting enzyme inhibition and receptor modulation pathways.

In Industry

Industrial applications include its use as a stabilizer in polymers, enhancing the durability and performance of plastic products.

Mechanism of Action

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition and receptor modulation. Its unique structure allows it to interact with specific molecular targets, disrupting normal enzymatic activity or receptor signaling pathways, which can lead to therapeutic outcomes in disease models.

Comparison with Similar Compounds

Structural and Electronic Differences

- Ethoxy vs.

- Chlorine Substitution : The chloro-substituted analog introduces an electron-withdrawing group, which could alter binding affinity to targets like enzymes or receptors.

- Dimethoxy Modification : The 2,4-dimethoxy substitution in enhances hydrogen-bonding capacity, possibly improving solubility but reducing passive diffusion.

- Bulkier Groups : The isopropyl group in increases steric hindrance, which might reduce bioavailability but enhance selectivity for specific targets.

Physicochemical Properties

- Molecular Weight : The target compound (399.47 g/mol) is lighter than analogs with bulky substituents (e.g., 441.5 g/mol for ), favoring better pharmacokinetic profiles.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound classified within the pyridazinone derivatives. This compound exhibits a unique chemical structure characterized by a pyridazinone ring, an ethoxyphenyl group, and a benzenesulfonamide moiety. The molecular formula for this compound is , and it has a molecular weight of 399.43 g/mol.

Chemical Structure

The structural representation of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |

| Molecular Formula | |

| CAS Number | 921852-63-3 |

| Molecular Weight | 399.43 g/mol |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can contribute to its therapeutic effects.

- Receptor Interaction : It binds to specific receptors, altering signal transduction pathways that regulate cellular functions.

- Gene Expression Modulation : The compound influences the expression of genes related to cell growth, apoptosis, and immune responses.

Research Findings

Numerous studies have investigated the biological properties of this compound, highlighting its potential applications in various therapeutic areas such as antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research has indicated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it could reduce pro-inflammatory cytokine production in activated immune cells, suggesting its utility in treating inflammatory disorders.

Anticancer Potential

In cancer research, this compound has shown promise in inhibiting tumor cell proliferation. Experimental data indicated that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Summary of Biological Activities

| Activity Type | Effect | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine production | |

| Anticancer | Induction of apoptosis |

Case Study Example

A notable case study involved the evaluation of this compound's efficacy against a specific cancer type. In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy.

Q & A

Q. What are the recommended methodologies for structural characterization of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Structural characterization should integrate spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy can identify functional groups like sulfonamide (S=O stretching at ~1225 cm⁻¹) and pyridazinone (C=O at ~1661 cm⁻¹) . Nuclear Magnetic Resonance (NMR) is critical for resolving aromatic protons (δ 6.5–8.5 ppm for substituted benzene rings) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) . Single-crystal X-ray diffraction provides definitive bond-length and angle data, as demonstrated for structurally similar sulfonamides in crystallography studies .

Q. How can researchers validate the purity of this compound during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is standard for purity assessment . Mass spectrometry (MS) confirms molecular weight (e.g., via [M+H]⁺ peaks). Differential scanning calorimetry (DSC) or melting point analysis (e.g., 170–173°C for analogous sulfonamides) identifies polymorphic impurities .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

Key factors include:

- Catalyst selection : Piperidine acetate or DMAP accelerates cyclization in pyridazinone formation .

- Solvent systems : Pyridine or ethanol is optimal for sulfonamide coupling, balancing reactivity and solubility .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization (ethanol/water) improves yield and purity .

- Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, particularly for multi-step syntheses .

Q. How can contradictory data in pharmacological studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Contradictions may arise from off-target interactions or assay-specific conditions. Mitigation strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate specific vs. nonspecific effects .

- Target validation : Use CRISPR/Cas9 knockout models to confirm molecular targets .

- Metabolic stability assays : Assess hepatic microsomal stability to rule out metabolite-induced toxicity .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like carbonic anhydrase or kinases. Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding . Pharmacophore mapping aligns the sulfonamide and pyridazinone moieties with known inhibitor scaffolds .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final sulfonamide coupling step?

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Activating agents : Use DCC/DMAP to enhance reactivity of the sulfonyl chloride intermediate .

- Temperature modulation : Heating (reflux in ethanol) improves kinetics, while cooling (−20°C) minimizes side reactions .

- Alternative amines : Replace ethylenediamine derivatives with morpholine or piperidine analogs to reduce steric bulk .

Q. What strategies are effective for analyzing degradation products under physiological conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify hydrolytic (e.g., pyridazinone ring opening) or oxidative (sulfonamide cleavage) degradation pathways . Isotopic labeling (e.g., ¹⁴C-tagged ethoxy groups) quantifies metabolite formation in vitro .

Data Interpretation and Reproducibility

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) across studies?

Discrepancies may arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃) or tautomerism in the pyridazinone ring. Standardize solvents and pH (e.g., 0.1% TFA in D₂O) for NMR . Cross-validate with computational NMR tools (e.g., ACD/Labs) to assign peaks accurately .

Q. What steps ensure reproducibility in biological assays involving this compound?

- Strict storage conditions : −20°C in anhydrous DMSO to prevent hydrolysis .

- Batch consistency : Certify purity (≥98% by HPLC) and characterize each batch via IR/NMR .

- Positive controls : Include reference inhibitors (e.g., acetazolamide for sulfonamide targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.